
2,2-Bis(4-trifluoromethoxyphenyl)ethenyl methyl ketone, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-trifluoromethoxyphenyl)ethenyl methyl ketone, 96% (2,2-BTFEMK-96%) is a synthetic compound belonging to the class of ketones, which is widely used in the field of organic synthesis. It is a colorless liquid with a boiling point of 212°C, a melting point of -37°C and a specific gravity of 1.23. Its chemical formula is C12H7F3O3. 2,2-BTFEMK-96% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
2,2-BTFEMK-96% is widely used in scientific research applications. It is used in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in drug discovery studies, as it can be used to synthesize compounds that may possess therapeutic properties. In addition, 2,2-BTFEMK-96% is also used in biochemical and physiological studies, as it can be used to study the effects of certain compounds on biological systems.
Mechanism of Action
2,2-BTFEMK-96% is a synthetic compound that is used in a variety of scientific research applications. Its mechanism of action is not fully understood, but it is believed to act as a substrate for certain enzymes, which then catalyze the formation of various compounds. It is also believed to act as an inhibitor of certain enzymes, which can affect the metabolism of certain compounds.
Biochemical and Physiological Effects
2,2-BTFEMK-96% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to an increase in the level of acetylcholine in the body, which can have a range of effects, including increased alertness, improved memory, and increased muscle strength. In addition, 2,2-BTFEMK-96% has also been found to have anticonvulsant and antianxiety effects.
Advantages and Limitations for Lab Experiments
2,2-BTFEMK-96% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to obtain and is relatively inexpensive. In addition, it is also easy to use and is stable under a variety of conditions. However, there are some limitations associated with the use of 2,2-BTFEMK-96%, such as its toxicity and the fact that it can be difficult to accurately control the concentration of the compound in experiments.
Future Directions
There are several potential future directions for the use of 2,2-BTFEMK-96%. One potential direction is to explore its potential for use in drug discovery, as it has already been shown to have some therapeutic effects. In addition, further research could be conducted to explore its potential for use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Another potential direction is to explore its potential for use in the treatment of cancer, as it has been shown to have some anti-cancer effects. Finally, further research could be conducted to explore its potential for use in the treatment of other diseases, such as cardiovascular disease and diabetes.
Synthesis Methods
2,2-BTFEMK-96% is synthesized by the reaction of 4-trifluoromethoxybenzaldehyde and ethyl methyl ketone in the presence of a base catalyst. This reaction is carried out in an inert atmosphere and at a temperature of 70-80°C. The reaction yields a product with a yield of 96%.
properties
IUPAC Name |
4,4-bis[4-(trifluoromethoxy)phenyl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6O3/c1-11(25)10-16(12-2-6-14(7-3-12)26-17(19,20)21)13-4-8-15(9-5-13)27-18(22,23)24/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEZYQXVJMNDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-trifluoromethoxyphenyl)ethenyl methyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

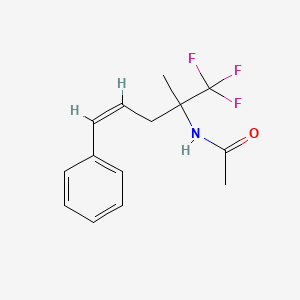
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
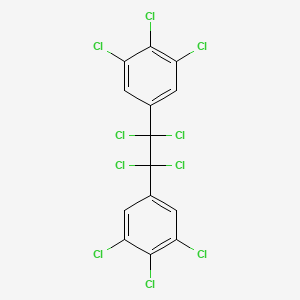
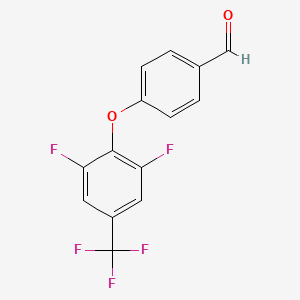
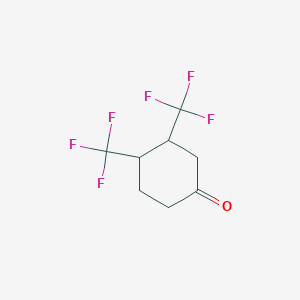
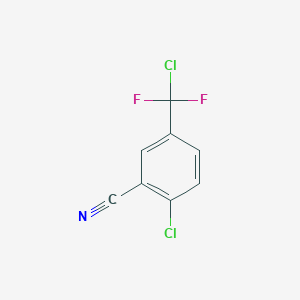
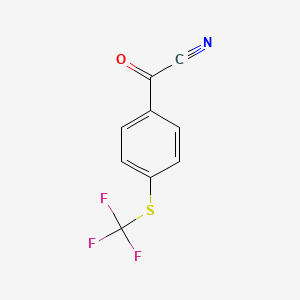


![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)
